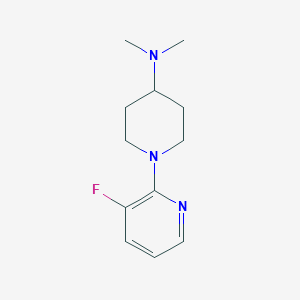

1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-15(2)10-5-8-16(9-6-10)12-11(13)4-3-7-14-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIHBZYFHSJTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Aminopiperidine Derivatives

One efficient route involves reductive amination of 4-aminopiperidine derivatives with 3-fluoropyridine-2-carbaldehyde or related aldehydes, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3) in an organic solvent such as 1,2-dichloroethane at room temperature.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reaction | 4-Bromopicolinaldehyde (3-fluoropyridine-2-carbaldehyde analog) + N,N-dimethylpiperidin-4-amine + sodium triacetoxyborohydride in 1,2-dichloroethane at 20°C overnight | 81% | Product isolated as orange oil; purification involved aqueous workup and organic extraction. |

This method provides a high-yielding and mild approach to the target compound, avoiding harsh conditions and enabling good functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

Another approach uses nucleophilic aromatic substitution of halogenated fluoropyridine derivatives with N,N-dimethylpiperidin-4-amine under basic conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reaction | 2-Bromo-5-(chloromethyl)pyridine + N,N-dimethylpiperidin-4-amine + K2CO3 in acetonitrile | Quantitative (approx. 100%) | Reaction conducted at elevated temperature; product purified by extraction and chromatography. |

This method leverages the nucleophilicity of the dimethylamino piperidine and the electrophilicity of the halogenated pyridine, providing an efficient route to the N-substituted product.

Coupling via Carbonyldiimidazole Activation

In some advanced synthetic sequences, carbonyldiimidazole (CDI) is used to activate carboxylic acid intermediates, which then react with 4-(dimethylamino)piperidine to form amide linkages or related structures.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Activation | Carboxylic acid intermediate + CDI in DMF at room temperature for 2.5 hours | - | Followed by addition of 4-(dimethylamino)piperidine in DMF at room temperature for 18 hours. |

| Workup | Extraction with chloroform, purification by silica gel chromatography | Moderate yield (sticky paste obtained) | Used in complex molecule synthesis; may be adapted for related compounds. |

Though more complex, this method allows for precise functionalization and can be adapted for derivatives of 1-(3-fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine.

Reaction Conditions and Solvent Effects

- Solvents: Dimethylformamide (DMF), 1,2-dichloroethane, acetonitrile, and methanol are commonly used solvents depending on the reaction type.

- Bases: Triethylamine (TEA), potassium carbonate (K2CO3), and diisopropylethylamine (DIPEA) are employed to deprotonate amines and facilitate nucleophilic substitution.

- Temperature: Reactions typically proceed at room temperature to moderate heating (20–100°C), with longer reaction times (overnight to several hours).

- Purification: Products are isolated via extraction, silica gel chromatography, and sometimes recrystallization.

Summary Table of Representative Preparation Methods

| Method | Starting Materials | Reagents & Conditions | Yield | Product Form | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 4-Bromopicolinaldehyde + N,N-dimethylpiperidin-4-amine | NaBH(OAc)3, 1,2-dichloroethane, 20°C, overnight | 81% | Orange oil | Mild, high-yielding |

| SNAr | 2-Bromo-5-(chloromethyl)pyridine + N,N-dimethylpiperidin-4-amine | K2CO3, acetonitrile, reflux | ~100% | Solid | Efficient nucleophilic substitution |

| CDI Activation | Carboxylic acid intermediate + CDI + 4-(dimethylamino)piperidine | DMF, RT, 18 h | Moderate | Sticky paste | Useful for advanced intermediates |

Research Findings and Considerations

- The reductive amination approach offers a straightforward synthesis with good yields and mild conditions, suitable for scale-up.

- Nucleophilic aromatic substitution is highly efficient for introducing the fluoropyridinyl moiety, especially when using halogenated pyridine derivatives.

- Use of bases and solvents must be optimized to prevent side reactions and improve yields.

- Purification techniques such as silica gel chromatography with specific eluents (e.g., chloroform/methanol/ammonia mixtures) are critical for isolating pure products.

- The choice of fluoropyridine substitution pattern affects reactivity; 3-fluoropyridin-2-yl derivatives show good electrophilicity for substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

- Quinazoline-Based Antagonists : highlights the role of quinazoline-piperidine hybrids as RBBP4 antagonists, suggesting that the target compound’s pyridine ring could be optimized for analogous epigenetic targets .

- 5-HT6R/5-HT3R Antagonists : ’s compound demonstrates that piperidin-4-amine scaffolds with bulky aromatic groups can achieve dual receptor antagonism, though with reduced synthetic accessibility compared to the target compound .

Biological Activity

1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound is characterized by its unique structure, which includes a piperidine ring and a 3-fluoropyridine moiety. Its molecular formula is with a molecular weight of approximately 223.29 g/mol .

The biological activity of this compound primarily revolves around its role as a selective inhibitor of CDKs. CDKs are essential for regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making this compound a candidate for cancer therapy. Research indicates that this compound can effectively interfere with specific CDK pathways, potentially leading to therapeutic applications in oncology .

Research Findings

Recent studies have explored the compound's efficacy and mechanism of action:

- CDK Inhibition : The compound has been shown to selectively inhibit various CDKs, which are implicated in tumor progression. This inhibition may induce apoptosis in cancer cells, providing a pathway for therapeutic intervention.

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the piperidine and pyridine components significantly affect the biological activity. The presence of the fluorine atom at the 3-position on the pyridine ring enhances binding affinity to CDKs compared to similar compounds lacking this substitution .

- Comparative Analysis : In comparison with other piperidine derivatives, this compound exhibited superior potency as a CDK inhibitor. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine | Different fluorine position | Variation in biological activity due to substitution location |

| N,N-Dimethylpiperidin-4-amines | Lacks fluorinated pyridine moiety | Generally less potent as CDK inhibitors |

| Pyridinyl-piperazine derivatives | Incorporates piperazine instead of piperidine | Different pharmacological profiles |

Case Studies

Several case studies have highlighted the compound's potential:

- In Vitro Studies : Research demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including those resistant to conventional therapies .

- Animal Models : Preliminary studies in mouse models indicated that treatment with this compound led to reduced tumor growth rates compared to control groups, suggesting its effectiveness in vivo .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluoropyridin-2-yl)-N,N-dimethylpiperidin-4-amine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives can react with piperidin-4-amine precursors under optimized conditions (e.g., using cesium carbonate as a base or copper catalysts for cross-coupling). Intermediates are purified via chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What spectroscopic methods are critical for verifying the structure of this compound?

¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. Key signals include the fluoropyridine aromatic protons (δ 7.5–8.5 ppm) and piperidine N-methyl groups (δ 2.2–2.5 ppm). Mass spectrometry (ESI or EI-HRMS) validates molecular weight, while infrared (IR) spectroscopy can identify functional groups like amine stretches (~3300 cm⁻¹) .

Q. What biological targets or mechanisms are associated with this compound in preliminary studies?

Fluoropyridine-piperidine hybrids are often explored for kinase inhibition (e.g., p38 MAP kinase) or receptor modulation due to their structural resemblance to bioactive scaffolds. In vitro assays (e.g., enzyme inhibition or cell viability studies) are used to assess activity, with fluorinated groups enhancing metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. Validate results by:

Q. What strategies optimize the compound’s stability in biological matrices (e.g., plasma)?

Degradation pathways (e.g., oxidation, demethylation) are identified via stability studies in simulated physiological conditions (e.g., rat plasma). Mitigation strategies include:

Q. How are crystallographic data analyzed to confirm the 3D structure, and what software is recommended?

Single-crystal X-ray diffraction is the gold standard. Use programs like SHELXL for refinement, which handles twinned data and high-resolution structures. Key parameters include R-factors (<5%) and Hirshfeld surface analysis to validate intermolecular interactions. Fluorine atoms require careful treatment due to their high electron density .

Q. What experimental approaches distinguish polymorphic forms of this compound?

Polymorphs are characterized using:

- Powder X-ray diffraction (PXRD) to compare lattice patterns.

- Thermal analysis (DSC/TGA) to identify melting points and phase transitions.

- Solubility studies in varying solvents (e.g., ethanol/water mixtures) to assess bioavailability implications .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Reaction Step | Reagents/Conditions | Characterization Methods |

|---|---|---|

| Fluoropyridine coupling | Cs₂CO₃, CuBr, DMSO, 35°C | ¹H NMR (δ 8.8–7.5 ppm), HRMS |

| Piperidine alkylation | Isopropylamine, phenoxyacetic acid | IR (amine stretches), ¹³C NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.